4-(4-Propoxybenzoyl)quinoline; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Quinoline derivatives, including 3-(4-Propoxybenzoyl)quinoline, have demonstrated promising anticancer potential. Researchers have investigated their effects on various cancer cell lines, revealing inhibition of cell proliferation, induction of apoptosis, and interference with key signaling pathways. These findings suggest that this compound could serve as a lead structure for developing novel anticancer agents .

Antimicrobial Activity

The quinoline scaffold exhibits broad-spectrum antimicrobial properties. Studies have explored the antibacterial and antifungal effects of 3-(4-Propoxybenzoyl)quinoline and its derivatives. These compounds may target essential microbial enzymes or disrupt membrane integrity, making them valuable candidates for combating infectious diseases .

Anti-Inflammatory Agents

Inflammation plays a crucial role in various diseases. Quinoline-based molecules, including our compound of interest, have been investigated for their anti-inflammatory potential. They may modulate inflammatory pathways, such as NF-κB, COX-2, and cytokines, making them attractive for drug development in inflammatory disorders .

Neuroprotective Effects

Quinolines have drawn attention in neuropharmacology due to their neuroprotective properties. Researchers have explored their ability to mitigate oxidative stress, inhibit neuroinflammation, and enhance neuronal survival. 3-(4-Propoxybenzoyl)quinoline could contribute to novel therapies for neurodegenerative conditions .

Antiviral Applications

Viruses pose significant global health challenges. Quinoline derivatives have been evaluated for their antiviral activity against various viruses, including HIV, influenza, and herpes simplex. These compounds may interfere with viral replication or entry, potentially leading to new antiviral drugs .

Metal Chelation and Coordination Chemistry

Quinolines exhibit metal-binding properties, making them relevant in coordination chemistry. Researchers have explored their ability to chelate metal ions, influence redox processes, and participate in catalytic reactions. 3-(4-Propoxybenzoyl)quinoline could find applications in materials science, catalysis, or environmental remediation .

Wirkmechanismus

Target of Action

The primary targets of quinoline compounds, including 3-(4-Propoxybenzoyl)quinoline, are bacterial enzymes such as gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antimicrobial agents .

Mode of Action

Quinolines act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction disrupts the DNA replication process, leading to bacterial cell death .

Biochemical Pathways

The action of quinolines affects the DNA supercoiling process, a critical pathway in bacterial DNA replication . By inhibiting gyrase and topoisomerase IV, quinolines prevent the unwinding and separation of DNA strands, thereby halting replication and leading to cell death .

Pharmacokinetics

The pharmacokinetics of quinolines can vary significantly depending on the specific compound and its chemical structure . .

Result of Action

The result of the action of 3-(4-Propoxybenzoyl)quinoline is the inhibition of bacterial growth and proliferation. By disrupting DNA replication, the compound causes bacterial cell death, thereby exerting its antimicrobial effects .

Eigenschaften

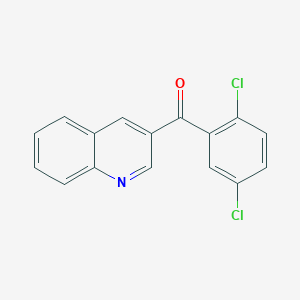

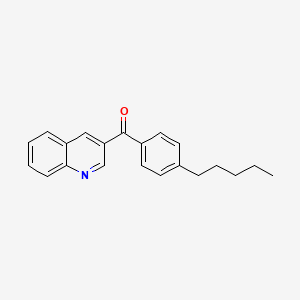

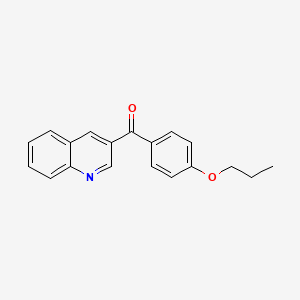

IUPAC Name |

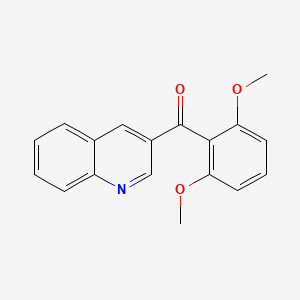

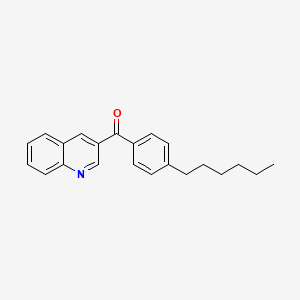

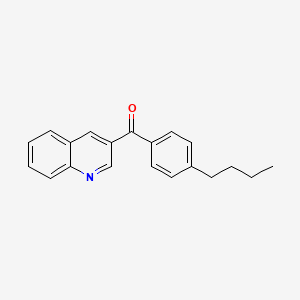

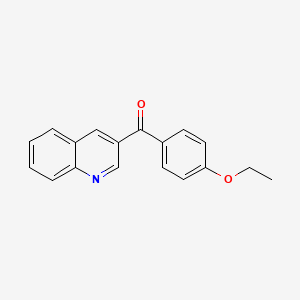

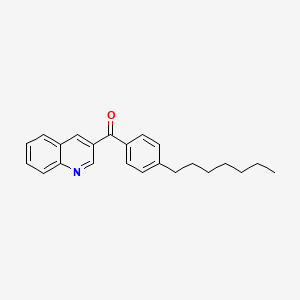

(4-propoxyphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-2-11-22-17-9-7-14(8-10-17)19(21)16-12-15-5-3-4-6-18(15)20-13-16/h3-10,12-13H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVKXYIWLFOYQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Propoxybenzoyl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.